2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound with a unique structure that combines elements of pyridazine, thiazole, and pyridine
Preparation Methods
The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the cycloheptapyridazine core, followed by the introduction of the thiazole and pyridine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Scientific Research Applications
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids .
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as those containing pyridazine, thiazole, or pyridine rings, 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide stands out due to its unique combination of these moieties. Similar compounds include:
5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid: Known for its applications in medicinal chemistry.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Used in various chemical syntheses.
Benzoic acid, 2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl): Utilized in materials science.
Properties
Molecular Formula |
C19H19N5O2S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H19N5O2S/c25-17(22-19-21-16(12-27-19)14-6-4-8-20-10-14)11-24-18(26)9-13-5-2-1-3-7-15(13)23-24/h4,6,8-10,12H,1-3,5,7,11H2,(H,21,22,25) |
InChI Key |
PLBUZYQKAJUNNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
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